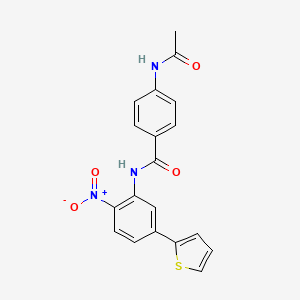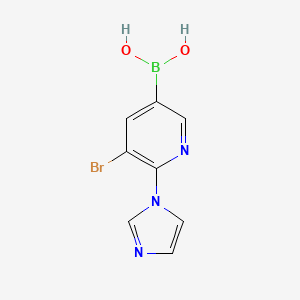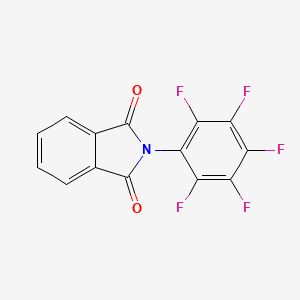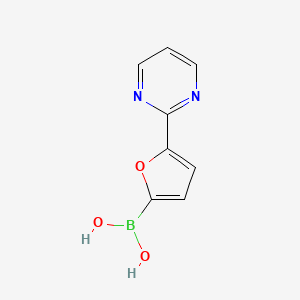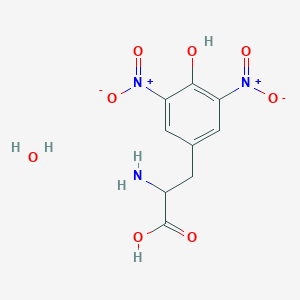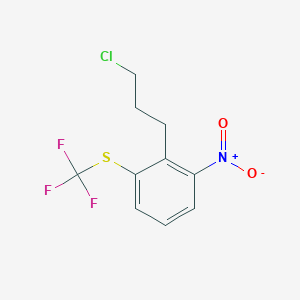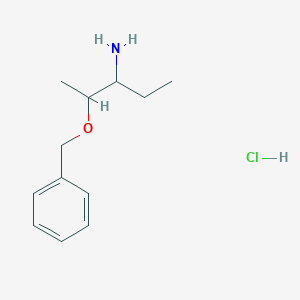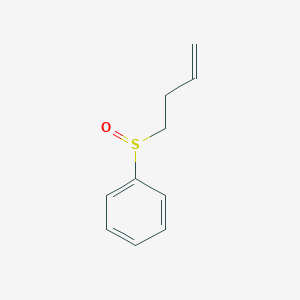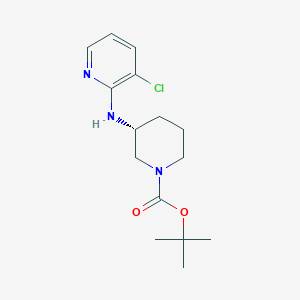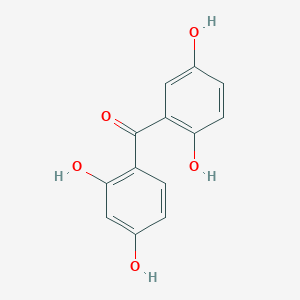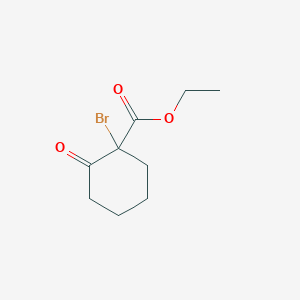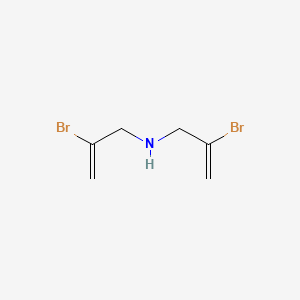
2-Bromo-N-(2-bromo-2-propenyl)-2-propen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-amine, 2-bromo-N-(2-bromo-2-propen-1-yl)- is an organic compound with the molecular formula C6H9Br2N. This compound is characterized by the presence of two bromine atoms and an amine group attached to a propenyl chain. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, 2-bromo-N-(2-bromo-2-propen-1-yl)- typically involves the bromination of 2-propen-1-amine. One common method includes the reaction of 2-propen-1-amine with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the bromination reaction is optimized for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-amine, 2-bromo-N-(2-bromo-2-propen-1-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the propenyl chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form amines.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Addition: Bromine or hydrogen gas in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 2-propen-1-amine derivatives with different functional groups.
Addition: Formation of dibromo or dihydro derivatives.
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of primary or secondary amines.
Applications De Recherche Scientifique
2-Propen-1-amine, 2-bromo-N-(2-bromo-2-propen-1-yl)- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Propen-1-amine, 2-bromo-N-(2-bromo-2-propen-1-yl)- involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the double bond in the propenyl chain participates in addition reactions. The amine group can form hydrogen bonds and interact with various molecular targets, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propen-1-amine, 2-bromo-N,N-dimethyl-
- 2-Bromo-N-methyl-2-propen-1-amine
- 2-Bromo-N-ethyl-2-propen-1-amine
Uniqueness
2-Propen-1-amine, 2-bromo-N-(2-bromo-2-propen-1-yl)- is unique due to the presence of two bromine atoms and its specific propenyl chain structure. This configuration allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Its applications in various fields of scientific research further highlight its importance.
Propriétés
Numéro CAS |
101077-13-8 |
|---|---|
Formule moléculaire |
C6H9Br2N |
Poids moléculaire |
254.95 g/mol |
Nom IUPAC |
2-bromo-N-(2-bromoprop-2-enyl)prop-2-en-1-amine |
InChI |
InChI=1S/C6H9Br2N/c1-5(7)3-9-4-6(2)8/h9H,1-4H2 |
Clé InChI |
PHYKIFWOKYSDOE-UHFFFAOYSA-N |
SMILES canonique |
C=C(CNCC(=C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


